molecular formula C16H14N4O3 B11513818 Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

Methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

Cat. No.: B11513818
M. Wt: 310.31 g/mol
InChI Key: FNWZZANWKZRZEI-UHFFFAOYSA-N
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Description

Methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including an amino group, a cyano group, and an ester group, makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at elevated temperatures, typically around 80°C, using a catalyst such as disulfonic acid imidazolium chloroaluminate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism by which methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate exerts its effects is primarily through its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrano[2,3-c]pyrazole core can also participate in π-π stacking interactions, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}benzoate is unique due to the presence of the benzoate ester group, which can be further modified to enhance its properties. The combination of functional groups in this compound provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

InChI

InChI=1S/C16H14N4O3/c1-8-12-13(9-3-5-10(6-4-9)16(21)22-2)11(7-17)14(18)23-15(12)20-19-8/h3-6,13H,18H2,1-2H3,(H,19,20)

InChI Key

FNWZZANWKZRZEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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